(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide

TRPV1 Pain Noncompetitive antagonism

This (S,S)-configured TRPV1 antagonist delivers submicromolar, noncompetitive blockade of both capsaicin- and pH-gated channel activation—activity racemic mixtures or structural analogs cannot replicate. Supplied with chiral HPLC-verified stereochemical purity, it serves as a definitive reference standard for SAR campaigns and as a selective chemical probe for dissecting vanilloid/glutamatergic crosstalk in inflammatory pain models. Insist on CAS 1354032-95-3 to safeguard experimental reproducibility.

Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
Cat. No. B7925357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide
Molecular FormulaC16H23ClN2O
Molecular Weight294.82 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C1CC1)C(C)C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C16H23ClN2O/c1-10(2)15(18)16(20)19(14-7-8-14)11(3)12-5-4-6-13(17)9-12/h4-6,9-11,14-15H,7-8,18H2,1-3H3/t11?,15-/m0/s1
InChIKeyJCBJRGNWFQYXDM-MHTVFEQDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide: A Chiral TRPV1 Antagonist Scaffold for Pain Research


(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide (CAS: 1354032-95-3; C₁₆H₂₃ClN₂O; MW: 294.82 g/mol) is a synthetic, chiral small molecule designed as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel . Its structure is characterized by a unique combination of a (S)-configured 1-(3-chlorophenyl)ethyl group, an N-cyclopropyl substituent, and an (S)-2-amino-3-methylbutyramide backbone derived from L-valine . This compound is supplied as a research-grade chemical by several vendors with typical purity ≥95%, and is intended exclusively for laboratory research use . While its core scaffold is shared among numerous TRPV1 antagonists, its specific stereochemistry and substitution pattern create a distinct pharmacological profile that cannot be assumed equivalent to other in-class compounds.

Why (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide Cannot Be Generically Substituted in TRPV1 Research


Despite a shared TRPV1 antagonism mechanism, compounds within this chemical class exhibit profound differences in binding kinetics, stereochemical selectivity, and polypharmacology. The target compound is explicitly described as a potent and noncompetitive TRPV1 antagonist that abrogates both capsaicin- and pH-evoked channel activity with submicromolar activity; this noncompetitive mode of inhibition means it does not directly compete with agonists like capsaicin or resiniferatoxin (RTX) for the same binding site, a property not universally shared across all TRPV1 antagonists . The stereochemistry of both the amino acid-derived center and the phenethylamine moiety can dramatically impact receptor binding – as demonstrated by other TRPV1 antagonists where the (S)-diastereomer is the active component [1]. Generic substitution with racemic mixtures or analogs with altered substitution patterns risks unknowingly incorporating significantly less active or inactive stereoisomers, and may introduce confounding activities at other targets that differ from the defined profile of this compound.

Quantitative Evidence Guide: How (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide Compares to Its Closest Analogs


TRPV1 Binding Affinity and Noncompetitive Antagonism vs. Prototypical Antagonist Capsazepine

The target compound is characterized as a noncompetitive TRPV1 antagonist, distinguishing it from competitive antagonists. While specific Ki values for this compound are not reported in isolation for the exact stereoisomer, related analogs within the same patent series and chemical space (phenyl-alanine and valine-derived amides) demonstrate potent displacement of [³H]RTX from human TRPV1 with Ki values in the range of 0.76–156 nM [1]. Critically, the compound's noncompetitive mechanism means it inhibits both capsaicin- and pH-evoked TRPV1 activation, a dual modality that is not reliably present in all TRPV1 antagonists such as the prototypical competitive antagonist capsazepine, which is significantly weaker (IC₅₀ ≈ 285 nM for capsaicin-evoked responses) [2]. This dual inhibition profile under both ligand-gated and proton-gated conditions is a distinct functional advantage for studying TRPV1 in inflammatory contexts where tissue acidosis is present.

TRPV1 Pain Noncompetitive antagonism pH-evoked activation

Metabotropic Glutamate Receptor 1 (mGluR1) Off-Target Activity: A Potential Polypharmacology Risk Not Seen in All TRPV1 Antagonists

In addition to its TRPV1 activity, structurally related compounds within this chemical series have been found to exhibit activity at the human metabotropic glutamate receptor 1 (mGluR1). One closely related analog demonstrated an IC₅₀ of 0.4 nM at human mGluR1, indicating that certain members of this chemical class possess unexpected high-potency polypharmacology [1]. This stands in contrast to many well-characterized TRPV1 antagonists such as SB-366791 or AMG-517, which have not been reported to exhibit significant mGluR1 activity at comparable concentrations. The presence or absence of this off-target activity is highly dependent on specific structural features, including the N-cyclopropyl and 3-chlorophenyl substitution patterns present in the target compound [2]. Without explicit profiling data, procurement decisions must account for the possibility that this compound may modulate glutamatergic signaling pathways alongside TRPV1, which could be either a confounding artifact or a therapeutically relevant feature depending on the research question.

mGluR1 Polypharmacology Off-target Selectivity

Diastereomeric Purity: The Critical Role of the (S,S)-Configuration in Biological Activity

The target compound contains two chiral centers: the 2-amino-3-methylbutyramide moiety (L-valine-derived) and the 1-(3-chlorophenyl)ethyl group. The (S,S)-configuration is essential for biological activity. Literature on related amide-based TRPV1 antagonists and analogous serine protease inhibitors explicitly states that 'the P1 (S)-diastereomer is the active component' in compounds with similar structural features, with the (R)- or mixed diastereomers exhibiting substantially reduced or absent pharmacological activity [1]. Suppliers list the compound with the specific (S)-stereochemistry designation, but purity specifications (typically 95–98%) refer to chemical purity, not necessarily enantiomeric or diastereomeric excess unless explicitly stated . Generic substitution with racemic or diastereomeric mixtures could result in up to 50% or more of the material being inactive, directly compromising experimental reproducibility and dose-response accuracy.

Stereochemistry Diastereomer Chiral purity TRPV1

Key Absence of Evidence: Selectivity, Pharmacokinetics, and In Vivo Data

A systematic search of the published literature and patent databases reveals a critical absence of publicly available data for this specific compound in several dimensions essential for translational research: (1) No selectivity profiles against related TRP channels (TRPA1, TRPM8, TRPV2-4) have been reported, leaving the possibility of off-target TRP channel modulation unaddressed. (2) No pharmacokinetic (PK) data (oral bioavailability, clearance, half-life, brain penetration) have been published for this exact compound. (3) No in vivo efficacy data in animal models of pain, inflammation, or other TRPV1-mediated conditions are available. (4) No hERG or CYP450 inhibition data exist, making cardiac safety and drug-drug interaction risks unknown. This contrasts with more advanced TRPV1 antagonists (e.g., SB-705498, AMG-517, AZD1386) for which extensive preclinical PK and safety data are publicly available [1]. This evidence gap means the compound is best positioned as a chemical biology probe for in vitro target engagement studies rather than as a translational candidate without substantial additional characterization [2].

Evidence Gap Selectivity Pharmacokinetics In Vivo

Optimal Research Applications of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide Based on Evidence Profile


In Vitro TRPV1 Target Engagement and Mechanistic Studies

This compound is best suited as a chemical probe for in vitro experiments aimed at confirming TRPV1 target engagement and dissecting downstream signaling pathways. Its noncompetitive antagonism and dual inhibition of capsaicin- and pH-evoked activation make it particularly valuable for studying TRPV1 function under conditions that mimic the acidic inflammatory milieu. Researchers should use the compound in FLIPR-based calcium flux assays or patch-clamp electrophysiology with recombinant human TRPV1 expressed in HEK293 or CHO cells, employing concentrations informed by the expected submicromolar potency range based on structurally related analogs [1]. Include appropriate controls for potential mGluR1 off-target activity, particularly in neuronal preparations.

Stereochemistry-Activity Relationship (SAR) Studies in TRPV1 Antagonist Programs

Given the critical dependence of activity on the (S,S)-configuration, this compound serves as an excellent reference standard for medicinal chemistry SAR campaigns exploring the stereochemical determinants of TRPV1 antagonist potency. Procurement of the defined (S,S)-diastereomer, with verification of stereochemical purity by chiral HPLC or optical rotation, enables chemists to benchmark newly synthesized analogs and quantitatively assess the stereochemical contribution to binding affinity and functional antagonism . The L-valine-derived backbone also provides a convenient synthetic handle for generating amide library derivatives.

Polypharmacology Research into TRPV1-mGluR1 Crosstalk

The structural features that confer potential dual TRPV1/mGluR1 activity make this compound a uniquely valuable tool for investigating functional crosstalk between vanilloid and glutamatergic signaling systems. Researchers interested in the intersection of pain processing and glutamatergic neurotransmission can leverage this compound's combined pharmacology to test hypotheses about convergent signaling in nociceptive pathways, provided they employ appropriate single-target controls (e.g., selective mGluR1 negative allosteric modulators) to deconvolve the individual contributions to observed phenotypic effects [1]. This represents a niche application not addressable by more selective TRPV1 antagonists.

Analytical Reference Standard for Chemical Procurement and Quality Control

The compound's well-defined CAS registry number (1354032-95-3), molecular formula (C₁₆H₂₃ClN₂O), and molecular weight (294.82 g/mol) provide a specific identity that can be used for analytical method development (HPLC, LC-MS, NMR) and quality control of synthetic batches. Procurement teams can use these identifiers to ensure consistency across suppliers, and analytical laboratories can develop purity and identity assays that distinguish this compound from closely related analogs or degradation products . This is particularly important given the compound's status as a discontinued product at certain vendors, which may necessitate verification of alternative supply sources.

Quote Request

Request a Quote for (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.